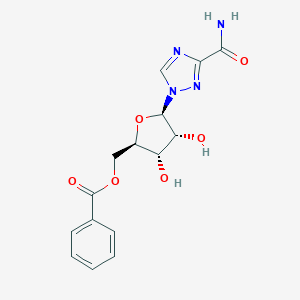

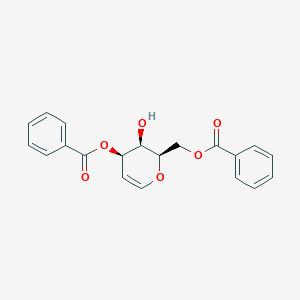

5'-O-Benzoyl Ribavirin

説明

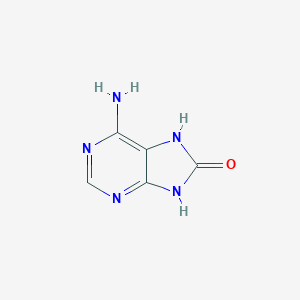

5’-O-Benzoyl Ribavirin is a synthetic guanosine nucleoside and antiviral agent . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . It is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .

Synthesis Analysis

The synthesis of Ribavirin, including 5’-O-Benzoyl Ribavirin, involves a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) to catalyze the synthesis by a “one-pot, one-enzyme” transglycosylation . This is the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base . Another process for the preparation of ribavirin involves the reaction of glycosylation of 3-substituted triazoles in the presence of a Lewis acid .Molecular Structure Analysis

The molecular formula of 5’-O-Benzoyl Ribavirin is C15 H16 N4 O6 . Its molecular weight is 348.31 .Physical And Chemical Properties Analysis

The molecular formula of 5’-O-Benzoyl Ribavirin is C15 H16 N4 O6 . Its molecular weight is 348.31 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Antiviral Research

“5’-O-Benzoyl Ribavirin” is a derivative of Ribavirin, which is known for its antiviral properties. It is used in research to study the mechanisms of antiviral resistance and the development of new antiviral drugs. For instance, Ribavirin’s metabolite, ribavirin 5′-triphosphate (RTP), interferes with viral capping enzymes or viral polymerases, leading to direct inhibition of viral translation .

Respiratory Syncytial Virus (RSV) Treatment Studies

Ribavirin is used in the treatment of RSV-associated diseases. “5’-O-Benzoyl Ribavirin” may be used in research to understand the drug’s efficacy and safety profile in treating lower respiratory tract infections (LRTIs) among different age groups, including adults with comorbidities and immunocompromised patients .

COVID-19 Research

As a certified reference material, “5’-O-Benzoyl Ribavirin” can be used in COVID-19 research to develop analytical standards and validate testing methods. This helps in ensuring the accuracy and reliability of COVID-19 diagnostic tests .

作用機序

Target of Action

5’-O-Benzoyl Ribavirin, also known as Ribavirin Impurity E, is a synthetic guanosine nucleoside and antiviral agent . Its primary targets are RNA and DNA viruses . It interferes with the synthesis of viral mRNA . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .

Mode of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It exerts extensive perturbation of cellular and viral gene expression . The impact of ribavirin on divergent cellular and viral pathways may be concentration dependent .

Biochemical Pathways

The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, for example carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions and shortening of aliphatic side chains . The central benzoyl-CoA pathway differs in several aspects in the denitrifying, phototrophic and fermenting bacteria studied .

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers who received 150 mg of intravenous 13C3-ribavirin followed after 1 h by a 400 mg oral dose showed that ribavirin had a mean bioavailability of 52% ±22%, and a mean half-life . After oral ingestion of ribavirin, the plasma concentration exhibits a characteristic three-phase profile, consisting of two rapid phases (absorption and distribution) and one long terminal elimination phase .

Result of Action

Ribavirin interferes with the synthesis of viral mRNA, thereby inhibiting the replication of RNA and DNA viruses . It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection .

Action Environment

The environment can influence the action, efficacy, and stability of 5’-O-Benzoyl Ribavirin. For example, the impact of ribavirin on divergent cellular and viral pathways may be concentration dependent . The bioavailability of ribavirin increases significantly with high-fat meals . The use of ribavirin in HCV therapy has diminished, but it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Safety and Hazards

将来の方向性

Ribavirin has shown promising antineoplastic activities and understanding the involved mechanisms could offer important insights into targeting conserved biological pathways that drive multiple cancers . Ribavirin represents a promising addition to a generation of newly repurposed safe and effective anticancer agents .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167381 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Benzoyl Ribavirin | |

CAS RN |

58151-90-9 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-benzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-BENZOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)